molecular formula C9H10N2O4 B2833575 Ethyl 2-(6-nitropyridin-3-yl)acetate CAS No. 415912-99-1

Ethyl 2-(6-nitropyridin-3-yl)acetate

Cat. No. B2833575
CAS RN: 415912-99-1
M. Wt: 210.189
InChI Key: ASKOALZZOBHQNZ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-nitropyridin-3-yl)acetate is a chemical compound with the CAS Number: 415912-99-1 . It has a molecular weight of 210.19 and its IUPAC name is ethyl 2-(6-nitropyridin-3-yl)acetate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Ethyl 2-(6-nitropyridin-3-yl)acetate is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-(6-nitropyridin-3-yl)acetate is a solid compound . It has a molecular weight of 210.19 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 2-(6-nitropyridin-3-yl)acetate is utilized in chemical synthesis and structural analysis. A study demonstrated the synthesis of a related compound, Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate, via aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation. The synthesized compound's structure was determined using NMR, IR, and mass spectral data, illustrating the compound's utility in advanced organic synthesis and structural elucidation (Choi & Kim, 2017).

Marine Biology and Natural Products

In marine biology, compounds related to Ethyl 2-(6-nitropyridin-3-yl)acetate have been isolated from marine fungi. For instance, continuous research on the ethyl acetate extract of Penicillium sp. led to the purification and structure elucidation of novel compounds, underscoring the role of such derivatives in exploring marine natural products (Wu et al., 2010).

Photophysical Properties

The photophysical properties of similar compounds have been extensively studied. For example, the excited electronic states of 2-ethylamino-(3 or 5-methyl)-4-nitropyridine, a structurally related compound, have been analyzed in various states and temperatures, highlighting the potential of Ethyl 2-(6-nitropyridin-3-yl)acetate analogs in photophysical research (Lorenc et al., 2002).

Solubility and Thermodynamics

The solubility and thermodynamics of structurally related compounds in different solvents have been explored. This includes measuring the solubility of 3-hydroxy-2-nitropyridine in various solvents, providing insights relevant to the solubility behavior of Ethyl 2-(6-nitropyridin-3-yl)acetate in different solvent systems (Li et al., 2019).

Synthesis of Novel Derivatives

Ethyl 2-(6-nitropyridin-3-yl)acetate serves as a precursor in the synthesis of novel derivatives. Research has demonstrated the synthesis of new compounds by reacting similar structures with different reagents, expanding the range of derivable compounds for various applications (Turgunalieva et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for research on Ethyl 2-(6-nitropyridin-3-yl)acetate are not available in the retrieved data, nitropyridines are a class of compounds that have been extensively studied due to their wide range of applications in pharmaceuticals and agrochemicals . Therefore, future research could potentially explore new synthetic methods, applications, and safety profiles of this compound.

properties

IUPAC Name

ethyl 2-(6-nitropyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKOALZZOBHQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-nitropyridin-3-yl)acetate

Synthesis routes and methods I

Procedure details

To a solution of benzyl ethyl 2-(6-nitro-3-pyridinyl)malonate (5.26 g, 15.3 mmol,) in ethanol was added palladium on carbon (530 mg) and stirred for 6 h under hydrogen atmosphere at room temperature. The catalyst was filtered off through a pad of celite and the filtrate was concentrated to give a title compound as yellow brown oil.
Name
benzyl ethyl 2-(6-nitro-3-pyridinyl)malonate
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
530 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl ethyl (6-nitropyridin-3-yl)propanedioate (1.4 g, 4.5 mmol) in a mixed solution of TFA/DCM (10 mL/10 mL) was stirred for 5 hours at room temperature. The mixture was concentrated under reduce pressure. The residue was dissolved with DCM, washed with sat. NaHCO3, dried over anhydrous Na2SO4 and concentrated to give ethyl (6-nitropyridin-3-yl)acetate.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
10 mL
Type
solvent
Reaction Step One

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